N-Ethyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride
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Overview
Description
N-Ethyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C12H17N3·HCl. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound known for its diverse pharmacological activities
Mechanism of Action
Target of Action
The benzimidazole moiety, a key structural component of this compound, is known to exhibit diverse pharmacological activities . It has been associated with antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of Action
Benzimidazole derivatives have been reported to interact with their targets, leading to various changes . For instance, some benzimidazole derivatives have shown potent antibacterial activities .
Biochemical Pathways
Benzimidazole derivatives have been reported to influence various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Benzimidazole derivatives have been reported to exhibit various effects at the molecular and cellular levels, contributing to their diverse pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by alkylation with ethylamine . The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the formation of the benzimidazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process generally includes steps such as purification through recrystallization and drying under controlled conditions to obtain the hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Alkyl halides for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while substitution reactions can introduce various alkyl or aryl groups to the benzimidazole ring .
Scientific Research Applications
N-Ethyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
Thiabendazole: An anthelmintic agent used to treat parasitic worm infections.
Omeprazole: A proton pump inhibitor used to treat gastric acid-related conditions.
Uniqueness
N-Ethyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride is unique due to its specific ethyl and methyl substitutions, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for developing new therapeutic agents with improved efficacy and reduced side effects .
Properties
IUPAC Name |
N-ethyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3.ClH/c1-3-13-8-7-11-14-10-6-4-5-9(2)12(10)15-11;/h4-6,13H,3,7-8H2,1-2H3,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKUHHOOYZDIAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC1=NC2=C(C=CC=C2N1)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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